(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl}prop-2-enamide
CAS No.: 850916-44-8
Cat. No.: VC5022964
Molecular Formula: C26H22N2O3S
Molecular Weight: 442.53
* For research use only. Not for human or veterinary use.
![(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl}prop-2-enamide - 850916-44-8](/images/structure/VC5022964.png)
Specification
CAS No. | 850916-44-8 |
---|---|
Molecular Formula | C26H22N2O3S |
Molecular Weight | 442.53 |
IUPAC Name | (E)-3-(1,3-benzodioxol-5-yl)-N-[2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl]prop-2-enamide |
Standard InChI | InChI=1S/C26H22N2O3S/c29-24(13-11-18-10-12-22-23(16-18)31-17-30-22)27-14-15-32-26-20-8-4-5-9-21(20)28-25(26)19-6-2-1-3-7-19/h1-13,16,28H,14-15,17H2,(H,27,29)/b13-11+ |
Standard InChI Key | VIGIYPJIMZTDPI-ACCUITESSA-N |
SMILES | C1OC2=C(O1)C=C(C=C2)C=CC(=O)NCCSC3=C(NC4=CC=CC=C43)C5=CC=CC=C5 |
Introduction
Structural Characteristics and Molecular Identity
Core Architecture
The compound features a conjugated (E)-configured propenamide backbone linked to a 1,3-benzodioxole moiety at the C3 position and a 2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl group at the amide nitrogen (Fig. 1). The benzodioxole ring contributes electron-rich aromaticity, while the indole-sulfanyl-ethyl substituent introduces steric bulk and potential sulfur-mediated reactivity .
Table 1: Molecular Properties
Property | Value |
---|---|
IUPAC Name | (2E)-3-(2H-1,3-Benzodioxol-5-yl)-N-{2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl}prop-2-enamide |
Molecular Formula | C26H21N2O3S |
Molecular Weight | 441.52 g/mol |
SMILES Notation | O=C(NCCSC1=C(NC2=CC=CC=C2)C3=CC=CC=C13)C=CC4=CC5=C(C=C4)OCO5 |
The E-configuration of the propenamide double bond is critical for maintaining planarity, which influences intermolecular interactions such as π-stacking with biological targets .
Synthetic Methodologies
Retrosynthetic Analysis
The molecule can be dissected into three key fragments:
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3-(1,3-Benzodioxol-5-yl)prop-2-enoic acid: Synthesized via Knoevenagel condensation of 1,3-benzodioxole-5-carbaldehyde with malonic acid under acidic conditions .
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2-[(2-Phenyl-1H-indol-3-yl)sulfanyl]ethylamine: Prepared by nucleophilic substitution of 2-phenyl-1H-indol-3-thiol with 2-chloroethylamine in the presence of a base .
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Amide Coupling: Reacting the acid chloride derivative of fragment 1 with fragment 2 using Schotten-Baumann conditions .
Stepwise Synthesis
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Synthesis of 3-(1,3-Benzodioxol-5-yl)prop-2-enoic Acid
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Preparation of 2-[(2-Phenyl-1H-indol-3-yl)sulfanyl]ethylamine
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Amide Formation
Physicochemical and Spectroscopic Properties
Solubility and Stability
The compound exhibits limited aqueous solubility (<0.1 mg/mL at 25°C) due to its hydrophobic benzodioxole and indole groups. It is stable under inert atmospheres but may undergo hydrolysis in strongly acidic or basic conditions, particularly at the enamide bond .
Spectroscopic Data
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IR (KBr): 3290 cm⁻¹ (N–H stretch), 1665 cm⁻¹ (C=O amide), 1602 cm⁻¹ (C=C), 1245 cm⁻¹ (C–O–C benzodioxole) .
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¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, indole-NH), 7.65–6.78 (m, 11H, aromatic), 6.32 (d, J = 15.6 Hz, 1H, CH=CHCO), 5.95 (s, 2H, OCH₂O), 3.72 (t, J = 6.4 Hz, 2H, SCH₂CH₂N), 3.12 (t, J = 6.4 Hz, 2H, SCH₂CH₂N) .
Challenges and Future Directions
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